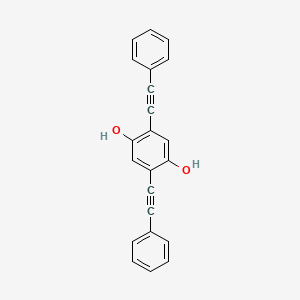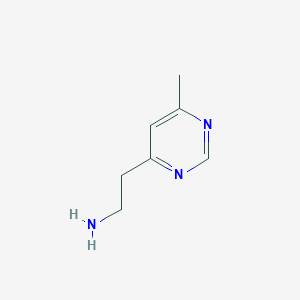
2-(6-Methylpyrimidin-4-YL)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methylpyrimidin-4-YL)ethan-1-amine is a chemical compound with the molecular formula C7H11N3. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6th position and an ethanamine group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyrimidin-4-YL)ethan-1-amine typically involves the reaction of 6-methylpyrimidine with ethylamine under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
2-(6-Methylpyrimidin-4-YL)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds .
科学研究应用
2-(6-Methylpyrimidin-4-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(6-Methylpyrimidin-4-YL)ethan-1-amine involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
4,6-Dimethylpyrimidin-2-yl)ethan-1-amine: Another pyrimidine derivative with similar chemical properties.
Uniqueness
2-(6-Methylpyrimidin-4-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6th position and ethanamine group at the 4th position make it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
933720-89-9 |
|---|---|
分子式 |
C7H11N3 |
分子量 |
137.18 g/mol |
IUPAC 名称 |
2-(6-methylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-6-4-7(2-3-8)10-5-9-6/h4-5H,2-3,8H2,1H3 |
InChI 键 |
PGLLUJWODUUVLG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=N1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


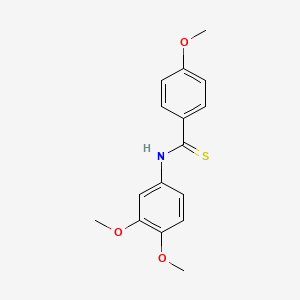

![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
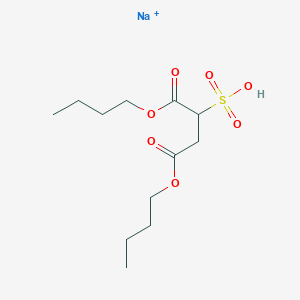


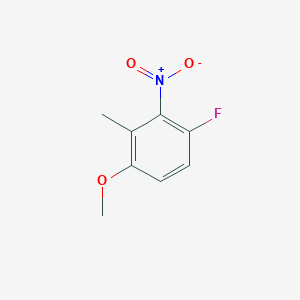
![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)
![4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine](/img/structure/B14130163.png)
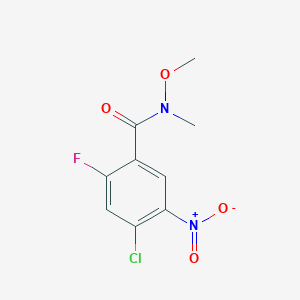
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)
![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)
